molecular formula C16H27NaO7 B8071678 Cellulose, carboxymethyl ether, sodium salt

Cellulose, carboxymethyl ether, sodium salt

Cat. No.: B8071678
M. Wt: 354.37 g/mol
InChI Key: QLWIZAOMRPAMFS-UHFFFAOYSA-M
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Description

Cellulose, carboxymethyl ether, sodium salt (commonly termed sodium carboxymethyl cellulose, CMC or NaCMC) is an anionic, water-soluble cellulose derivative. It is synthesized via a two-step process:

Alkalization: Cellulose reacts with sodium hydroxide to form alkali cellulose.

Carboxymethylation: The alkali cellulose reacts with monochloroacetic acid (MCA) or its sodium salt, substituting hydroxyl groups (-OH) on the C2, C3, or C6 positions of glucose units with carboxymethyl (-CH₂COO⁻Na⁺) groups .

Properties

IUPAC Name

sodium;3-[6-[(6-hydroxy-3-methyloxan-2-yl)methoxymethyl]oxan-2-yl]propaneperoxoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O7.Na/c1-11-5-7-15(17)22-14(11)10-20-9-13-4-2-3-12(21-13)6-8-16(18)23-19;/h11-15,17,19H,2-10H2,1H3;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWIZAOMRPAMFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1COCC2CCCC(O2)CCC(=O)O[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NaO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps

  • Alkalization : Dry cellulose is suspended in 80% ethanol, treated with NaOH (solid-liquid ratio 1:1–3) at 35°C for 1–3 hours.

  • Etherification : Sodium chloroacetate (mass ratio 1:0.8–1.6 to cellulose) is added, and the mixture is heated to 60–80°C for 3–5 hours.

  • Neutralization and Purification : The product is neutralized with glacial acetic acid, washed with 90% ethanol, and vacuum-dried.

Critical Parameters

ParameterRangeImpact on Product
Ethanol concentration80–95%Controls swelling, prevents hydrolysis
NaOH-to-cellulose ratio1:1–3Higher ratios increase substitution degree
Etherification temperature60–80°CElevated temperatures accelerate reaction but risk degradation

Advanced Methods for Food-Grade and Low-Viscosity CMC

Food and pharmaceutical applications demand high-purity CMC with controlled viscosity. CN101548733A and CN104387477A detail optimized protocols for low-viscosity, high-purity CMC:

Low-Viscosity Synthesis via Hydrogen Peroxide Treatment

  • Alkalization : Wood pulp cellulose (degree of polymerization 300–1800) is treated with 47–52% NaOH and 92–96% ethanol in a kneader at 20–40°C for 50–90 minutes.

  • Viscosity Reduction : Hydrogen peroxide (0.3–1.5% of cellulose mass) is added to depolymerize cellulose chains, reducing viscosity.

  • Etherification : MCA (65–75% in ethanol) is introduced at 75–80°C for 50–100 minutes, followed by neutralization with HCl and washing with ethanol-hydrogen peroxide mixtures.

Product Specifications

PropertyEmbodiment 1Embodiment 2
Viscosity (MPa·s)4822
Substitution degree0.800.83
Purity (%)99.599.1
Acid resistance (%)8886

Novel Approaches: Foamed CMC for Specialized Applications

Recent research explores CMC’s use in foamed materials for metal ion encapsulation. Royal Society Open Science (2025) reports a nitric acid-mediated foaming method:

Preparation Mechanism

  • Hydrolysis : Nitric acid hydrolyzes cellulose chains, generating reducible terminal groups at glucose C1 positions.

  • Oxidation and Gas Formation : Concentrated nitric acid oxidizes terminal groups, releasing gases (e.g., NOx) that foam the matrix during drying.

  • Stabilization : The foamed structure stabilizes upon solvent evaporation, forming a porous material capable of metal ion loading.

Advantages Over Traditional Methods

  • Eliminates need for synthetic foaming agents

  • Enables long-term storage and controlled release of ions

Comparative Analysis of Industrial Processes

MethodSolvent SystemKey ReagentsViscosity (MPa·s)Purity (%)Applications
Slurry process80–95% ethanolNaOH, MCA50–20095–98Detergents, textiles
Food-gradeEthanol-H2O2HCl, H2O222–48≥99Food, pharmaceuticals
Foamed CMCNitric acidNone (self-foaming)N/A90–95Metal ion encapsulation

Challenges and Optimization Strategies

Substitution Degree Control

The degree of substitution (DS) dictates CMC’s solubility and viscosity. DS is maximized by:

  • Excess MCA : MCA-to-cellulose ratios up to 1.6:1 enhance DS but raise production costs.

  • Temperature Gradients : Staged heating (e.g., 50°C → 80°C) improves reagent diffusion without degrading cellulose.

Purification Efficiency

Technical-grade CMC contains 40% salts (NaCl, sodium glycolate). Semi-purified and food-grade CMC require:

  • Ethanol Washing : 70–90% ethanol removes salts and byproducts.

  • Hydrogen Peroxide Bleaching : Enhances whiteness and purity .

Scientific Research Applications

Pharmaceuticals

Drug Delivery Systems

  • CMC is widely used in the formulation of controlled-release drug delivery systems. Its ability to form gels in aqueous solutions allows for the sustained release of active pharmaceutical ingredients (APIs). Studies have shown that CMC-based hydrogels can effectively encapsulate drugs, enhancing bioavailability and therapeutic efficacy.

Table 1: Summary of CMC Applications in Pharmaceuticals

ApplicationDescriptionReference
Controlled Drug ReleaseSustained release formulations for various APIs
Tablet BinderEnhances tablet hardness and disintegration
Stabilizer in SuspensionsMaintains uniform dispersion of solid particles

Food Industry

Food Additive

  • CMC is commonly used as a food additive (E466) due to its thickening and stabilizing properties. It is employed in products such as ice cream, salad dressings, and sauces to improve texture and prevent separation.

Table 2: CMC Applications in Food Products

Food ProductFunctionalityReference
Ice CreamImproves texture and prevents ice crystal formation
SaucesStabilizes emulsions and enhances viscosity
Gluten-Free ProductsActs as a binder to improve texture

Cosmetics and Personal Care

Thickening Agent

  • In cosmetics, CMC serves as a thickener and stabilizer in creams, lotions, and gels. Its ability to retain moisture makes it valuable in skin care formulations.

Table 3: CMC Applications in Cosmetics

Cosmetic ProductFunctionalityReference
Facial CreamsProvides viscosity and enhances skin feel
Hair ConditionersImproves spreadability and detangling properties
ToothpasteActs as a binder and thickener

Biomedical Applications

Tissue Engineering

  • CMC has been explored as a scaffold material for tissue engineering due to its biocompatibility and ability to support cell adhesion and proliferation.

Table 4: CMC Applications in Biomedical Research

ApplicationDescriptionReference
Tissue ScaffoldsSupports cell growth for regenerative medicine
Drug Delivery SystemsUsed for localized delivery of therapeutic agents

Case Study 1: Controlled Drug Release Using CMC Hydrogels

A study investigated the use of CMC-based hydrogels for the controlled release of metformin hydrochloride. The results indicated that the hydrogels could sustain drug release over an extended period while maintaining the drug's stability.

Case Study 2: CMC in Gluten-Free Bread

Research demonstrated that incorporating CMC into gluten-free bread formulations improved dough handling properties and enhanced the final product's texture. This application addresses the challenges faced by individuals with gluten intolerance.

Comparison with Similar Compounds

Research Findings and Performance Data

Table 2: Rheological and Functional Comparisons

Property Sodium CMC SSG HPMC
Viscosity (1% sol.) 10–10,000 mPa·s N/A 4,000–100,000 mPa·s
Swelling Ratio 5–10x 7–12x 2–5x
pH Sensitivity Stable at pH 3–11 Stable at pH 1–10 Stable at pH 3–9
Biodegradability High Moderate Moderate

Biological Activity

Cellulose, carboxymethyl ether, sodium salt , commonly known as sodium carboxymethyl cellulose (Na-CMC) , is a cellulose derivative widely used in various industries, including food, pharmaceuticals, and cosmetics. Its unique properties stem from the introduction of carboxymethyl groups into the cellulose backbone, enhancing its solubility and functional characteristics. This article delves into the biological activity of Na-CMC, highlighting its effects on health and its applications based on recent research findings.

Chemical Structure and Properties

Na-CMC is synthesized by the etherification of cellulose with sodium monochloroacetate. The general formula for Na-CMC is represented as:

C6H7O2(OH)x(OCH2COONa)y\text{C}_6\text{H}_7\text{O}_2(\text{OH})_x(\text{OCH}_2\text{COONa})_y

where x+y=3x+y=3. The degree of substitution (DS) affects its solubility and viscosity, with higher DS values leading to increased solubility and decreased viscosity in concentrated solutions .

Table 1: Properties of Sodium Carboxymethyl Cellulose

PropertyValue
Molecular WeightVaries based on DS
SolubilityWater-soluble
ViscosityDepends on concentration and DS
Degree of SubstitutionTypically ranges from 0.5 to 1.5

Effects on Gut Microbiota

Recent studies have indicated that Na-CMC can alter gut microbiota composition. It has been reported to promote gut inflammation and obesity in animal models. Specifically, a study highlighted that Na-CMC intake led to significant changes in the microbial community structure, which may contribute to metabolic disorders .

Safety Assessment

The European Food Safety Authority (EFSA) has evaluated the safety of Na-CMC as a food additive. The panel concluded that Na-CMC is not absorbed intact in the gastrointestinal tract and is excreted unchanged in feces. Acute toxicity studies indicated low toxicity levels; however, concerns were raised regarding its effects on gut health when consumed in high amounts .

Enzyme Interactions

Na-CMC serves as a substrate for cellulase enzymes, particularly endoglucanases. Its structure facilitates enzyme action by creating amorphous sites conducive to hydrolysis. This property makes it valuable in studies aimed at improving cellulosic ethanol production . The interaction between Na-CMC and cellulases can be quantified using assays that measure glucose release during enzymatic reactions.

Case Studies

  • Gut Health Study : A study involving mice showed that dietary inclusion of Na-CMC resulted in increased gut inflammation markers compared to control groups. This suggests a potential adverse effect on gut health when consumed excessively .
  • Enzymatic Activity : Research has demonstrated that Na-CMC enhances the activity of certain cellulases, leading to improved efficiency in biomass conversion processes for biofuels .

Applications in Pharmaceuticals

Na-CMC is utilized as a thickening agent and stabilizer in pharmaceutical formulations. Its ability to improve drug solubility and stability makes it an essential excipient in various dosage forms such as suspensions and emulsions. Additionally, it aids in reducing unpleasant tastes of medications .

Table 2: Applications of Sodium Carboxymethyl Cellulose

Application AreaSpecific Uses
Food IndustryThickener, stabilizer
PharmaceuticalDrug formulation excipient
CosmeticsEmulsifier, thickening agent
BiomedicalWound dressings, drug delivery systems

Q & A

Q. What experimental parameters control the degree of substitution (DS) during CMC synthesis?

The DS is influenced by reaction time, temperature, molar ratios of NaOH and sodium chloroacetate, and cellulose source. For example, optimizing NaOH concentration (40–50% w/w) and reaction temperature (50–70°C) ensures efficient etherification . Post-synthesis, neutralization with HCl and washing with ethanol removes unreacted reagents, while FT-IR or titration confirms DS (typically 0.2–1.5) .

Q. Which analytical methods are most reliable for characterizing DS and purity in CMC?

  • Titration : Acid-base titration quantifies free carboxyl groups to calculate DS .
  • FT-IR : Peaks at 1,600 cm⁻¹ (carboxylate) and 1,420 cm⁻¹ (C–O–C) confirm substitution .
  • SEM/TEM : Morphological analysis (e.g., fiber structure in kapok-derived CMC vs. commercial standards) identifies impurities .
  • ICP-OES : Measures sodium content (6.6–10.8%) to validate compliance with pharmacopeial standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for CMC across solvents?

Solubility depends on DS, pH, and solvent polarity. High-DS CMC (>0.6) dissolves readily in water due to enhanced ionic interactions, while low-DS forms require alkaline conditions. In organic solvents (e.g., ethanol/acetone mixtures), solubility decreases due to reduced dielectric constant. Pre-dispersing CMC in cold water minimizes lump formation . Contradictory reports often arise from unaccounted variables like residual sodium glycolate (quantified via HPLC) or batch-to-batch DS variations .

Q. What methodologies optimize CMC-based hydrogels for controlled drug delivery?

  • Crosslinking : Use epichlorohydrin or divalent ions (Ca²⁺) to tune mesh size and swelling ratio .
  • Rheology : Dynamic oscillatory tests (storage modulus > loss modulus) ensure structural stability under physiological conditions .
  • Drug Loading : Electrostatic interactions between anionic CMC and cationic drugs (e.g., doxorubicin) enhance encapsulation efficiency. Validate release kinetics via Franz diffusion cells .

Q. How to address conflicting rheological data in CMC studies under varying ionic strengths?

Ionic strength inversely affects CMC viscosity due to charge shielding. For example, 1% CMC in deionized water may exhibit 2,000–4,000 cP viscosity, but adding NaCl (0.1 M) reduces it by 30–50% . Discrepancies arise from inconsistent shear rates (use rotational viscometers at 25°C) or unstandardized DS. Report ionic strength and DS explicitly to enable cross-study comparisons .

Q. What strategies ensure biocompatibility of CMC in biomedical applications?

  • Purification : Dialysis (MWCO 12–14 kDa) removes residual monomers and sodium glycolate .
  • Cytotoxicity Assays : Test fibroblast viability (e.g., MTT assay) at 0.1–2% w/v concentrations .
  • In Vivo Testing : Assess inflammatory response in rodent models; CMC with DS 0.7–1.0 shows minimal toxicity in peritoneal adhesion studies .

Q. How to analyze sodium glycolate content in CMC, and why is it critical for pharmaceutical use?

Sodium glycolate, a byproduct of incomplete etherification, can alter CMC’s rheology and biocompatibility. Quantify it via:

  • HPLC : Using a C18 column and UV detection at 210 nm .
  • Colorimetric Assay : React with 2,7-dihydroxynaphthalene in sulfuric acid, measure absorbance at 540 nm . Pharmacopeial limits (e.g., USP) restrict glycolate to <0.4% to prevent adverse effects in oral formulations .

Methodological Notes

  • DS Calculation : DS=162×(VNaOH×NNaOH)WCMC80×(VNaOH×NNaOH)\text{DS} = \frac{162 \times (V_{\text{NaOH}} \times N_{\text{NaOH}})}{W_{\text{CMC}} - 80 \times (V_{\text{NaOH}} \times N_{\text{NaOH}})}, where WCMCW_{\text{CMC}} is sample weight (mg) .
  • Viscosity Standardization : Use Brookfield viscometers with spindle LV-3 at 60 rpm, 25°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cellulose, carboxymethyl ether, sodium salt
Reactant of Route 2
Reactant of Route 2
Cellulose, carboxymethyl ether, sodium salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.